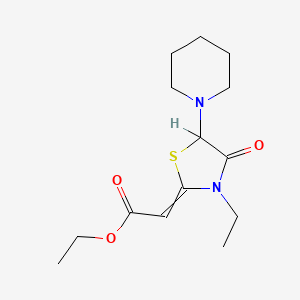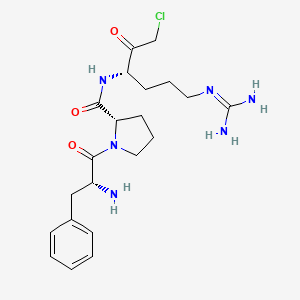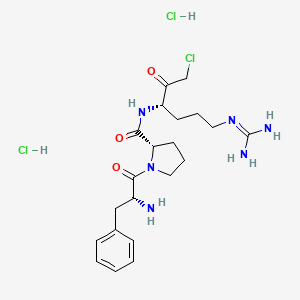
PR-619
Overview
Description
PR-619 is a small molecule inhibitor known for its broad-spectrum activity against deubiquitylating enzymes. These enzymes play a crucial role in the post-translational modification of proteins through the addition and removal of ubiquitin, a small regulatory protein. This compound is particularly significant in the study of cellular processes involving ubiquitin and ubiquitin-like proteins, which are essential for protein degradation, signal transduction, and immune responses .
Scientific Research Applications
PR-619 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the ubiquitin-proteasome system and the role of deubiquitylating enzymes in protein regulation.
Biology: this compound is employed in cellular studies to investigate the effects of ubiquitin and ubiquitin-like proteins on cellular processes such as protein degradation, signal transduction, and immune responses.
Medicine: The compound is explored for its potential therapeutic applications in treating diseases associated with dysregulated ubiquitin pathways, including cancer and neurodegenerative disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting deubiquitylating enzymes .
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Dithiocyanatopyridine-2,6-diamine is a cell-permeable, non-selective, and reversible DUB inhibitor . Its known targets include a wide range of proteins such as ATXN3, BAP1, JOSD2, OTUD5, UCH-L1, UCH-L3, UCH-L5/UCH37, USP1, 2, 4, 5, 7, 8, 9X, 10, 14, 15, 16, 19, 20, 22, 24, 28, 47, 48, VCIP135, YOD1, as well as deISGylase PLpro, deNEDDylase DEN1, and deSUMOlyase SENP6 .
Mode of Action
The compound 3,5-Dithiocyanatopyridine-2,6-diamine interacts with its targets by inhibiting their activity. This inhibition leads to an increase in overall protein polyubiquitination in cells in a dose- and time-dependent manner .
Biochemical Pathways
The action of 3,5-Dithiocyanatopyridine-2,6-diamine affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By inhibiting DUBs, the compound prevents the removal of ubiquitin from proteins, leading to their accumulation. This accumulation can affect various downstream cellular processes, including cell cycle progression, DNA repair, and signal transduction .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can cross cell membranes to reach its intracellular targets
Result of Action
The action of 3,5-Dithiocyanatopyridine-2,6-diamine results in the accumulation of polyubiquitinated proteins in cells For example, the compound has been shown to activate autophagy , a cellular process involved in the degradation and recycling of cellular components.
Biochemical Analysis
Biochemical Properties
3,5-Dithiocyanatopyridine-2,6-diamine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly deubiquitinating enzymes (DUBs). It acts as a DUB inhibitor with IC50 values ranging from 5 to 20 μM . The compound induces the accumulation of polyubiquitinated proteins in cells without directly affecting proteasome activity .
Cellular Effects
The effects of 3,5-Dithiocyanatopyridine-2,6-diamine on cells are profound. It influences cell function by inducing the accumulation of polyubiquitinated proteins . This accumulation does not directly affect proteasome activity but activates autophagy .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dithiocyanatopyridine-2,6-diamine involves its binding interactions with biomolecules. As a DUB inhibitor, it prevents the action of deubiquitinating enzymes, leading to an increase in polyubiquitinated proteins . This process does not directly affect proteasome activity but activates autophagy .
Preparation Methods
PR-619, chemically known as 2,6-diamino-3,5-dithiocyanopyridine, can be synthesized through a series of chemical reactions involving the introduction of thiocyanate groups to a pyridine ring. The synthetic route typically involves the reaction of 2,6-diaminopyridine with thiocyanogen under controlled conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
PR-619 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where the thiocyanate groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Comparison with Similar Compounds
PR-619 is unique due to its broad-spectrum activity and reversible inhibition of deubiquitylating enzymes. Similar compounds include:
Etoposide: A topoisomerase II poison that also affects the ubiquitin-proteasome system but has a different mechanism of action.
MG-132: A proteasome inhibitor that prevents the degradation of ubiquitinated proteins but does not inhibit deubiquitylating enzymes directly.
USP7 Inhibitors: These inhibitors target specific deubiquitylating enzymes but lack the broad-spectrum activity of this compound .
This compound’s broad specificity and reversible inhibition make it a versatile tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBLNBVNROVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1SC#N)N)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384716 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-32-1 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)





![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)


